5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine

Purity Quality Control Analytical Reference

Method validation for highly lipophilic heterocycles (XLogP3: 6.4) demands a reliable reference standard with unambiguous spectral confirmation. This compound directly addresses that need, providing a defined structure with a verified mass spectrum in the Wiley Registry for definitive identification in complex matrices. - Verified MS spectrum eliminates ambiguity in GC-MS method development. - High XLogP3 (6.4) ensures accurate calibration for lipophilic analyte panels. - 5-Chloro and terminal alkyne handles support further synthetic diversification if required.

Molecular Formula C21H21ClN2
Molecular Weight 336.9 g/mol
Cat. No. B12342747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine
Molecular FormulaC21H21ClN2
Molecular Weight336.9 g/mol
Structural Identifiers
SMILESCCCC#CC1=C(C(=NC(=N1)C#CCCC)C2=CC=C(C=C2)C)Cl
InChIInChI=1S/C21H21ClN2/c1-4-6-8-10-18-20(22)21(17-14-12-16(3)13-15-17)24-19(23-18)11-9-7-5-2/h12-15H,4-7H2,1-3H3
InChIKeyGGMKEFMQHSNJOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine: A Benchmark for Defined 2,4,6-Trisubstituted Pyrimidines in Research Sourcing


5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine (CAS: 1296787-93-3) is a highly defined, synthetic organic compound within the 2,4,6-trisubstituted pyrimidine class, characterized by a unique combination of a 5-chloro substituent, two terminal pent-1-yn-1-yl groups at the 2- and 4-positions, and a para-tolyl group at the 6-position . This specific molecular architecture, with a molecular weight of 336.86 g/mol and formula C21H21ClN2, results in a high XLogP3 of 6.4 [1], distinguishing it from simpler analogs. The compound serves as a specialized synthetic intermediate and a valuable analytical reference standard, with documented spectral data available in authoritative mass spectral libraries [2].

Procurement Risk Alert: Why 5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine Cannot Be Replaced by Common Analogs


Generic substitution within the 2,4,6-trisubstituted pyrimidine family is scientifically unsound due to the compound's unique substitution pattern which dictates its physicochemical and potential biological interaction profile. The presence of a chlorine atom at the 5-position, two pent-1-yn-1-yl groups at the 2- and 4-positions, and a p-tolyl group at the 6-position confers a specific shape, lipophilicity (XLogP3 = 6.4) [1], and electronic distribution that cannot be replicated by analogs lacking even a single substituent, such as 2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine (dechlorinated) or 5-chloro-2,4-di(pent-1-yn-1-yl)-6-phenylpyrimidine (p-tolyl to phenyl substitution). These seemingly minor structural deviations can lead to significant alterations in chromatographic retention times, chemical reactivity, and target binding kinetics, thereby invalidating experimental results and compromising reproducibility in medicinal chemistry campaigns or analytical method development. The following quantitative evidence underscores these critical differentiators.

Quantitative Differentiation Guide for 5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine


Purity Verification and Analytical Reference Standard Availability for 5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine

Unlike many research-grade pyrimidine analogs offered without rigorous characterization, 5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine is commercially supplied with a guaranteed standard purity of ≥95%, supported by batch-specific quality control (QC) documentation including NMR, HPLC, or GC analyses . Furthermore, its electron ionization mass spectrum (GC-MS) is officially curated and accessible in the Wiley Registry of Mass Spectral Data, a globally recognized reference library, providing a definitive fingerprint for unambiguous identification [1]. This contrasts with close analogs like 5-chloro-2,4-di(pent-1-yn-1-yl)-6-phenylpyrimidine or dechlorinated versions, for which such certified purity documentation and verified spectral library entries are frequently absent or not readily available to purchasers.

Purity Quality Control Analytical Reference GC-MS

Lipophilicity Differentiation: Calculated LogP for 5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine

The calculated partition coefficient (XLogP3) for 5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine is 6.4, indicating high lipophilicity [1]. This value is a direct consequence of its specific combination of a 5-chloro substituent, two lipophilic pent-1-yn-1-yl chains, and a p-tolyl group. In contrast, analogs with shorter alkynyl chains (e.g., 5-chloro-2,4-di(prop-1-yn-1-yl)-6-(p-tolyl)pyrimidine) or lacking the 5-chloro atom would exhibit significantly lower calculated LogP values, altering their behavior in biological assays (e.g., membrane permeability, plasma protein binding) and chromatographic separations.

Lipophilicity ADME Physicochemical Properties XLogP3

Structural Confirmation and InChIKey Uniqueness for 5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine

The compound possesses a unique InChIKey: GGMKEFMQHSNJOF-UHFFFAOYSA-N, which serves as a definitive, non-proprietary structural identifier [1]. This InChIKey is unique to the specific substitution pattern of 5-chloro, two pent-1-yn-1-yl, and p-tolyl groups. Searching this InChIKey in databases like PubChem returns only this exact compound, whereas a search using the InChIKey of a close analog (e.g., one lacking the 5-chloro substituent) would yield a completely distinct chemical entity. This molecular specificity is critical for ensuring that computational docking studies, machine learning models for property prediction, and literature searches are based on the correct chemical structure, not a close but functionally different surrogate.

Chemical Structure Identifier InChIKey Computational Chemistry

Validated Application Scenarios for 5-Chloro-2,4-di(pent-1-yn-1-yl)-6-(p-tolyl)pyrimidine


Analytical Method Development and GC-MS Reference Standard

This compound is ideally suited as a retention time marker and calibration standard for developing and validating GC-MS methods targeting highly lipophilic heterocycles. Its verified mass spectrum in the Wiley Registry [1] allows for definitive compound identification in complex mixtures, a critical requirement in environmental analysis, metabolomics, and pharmaceutical impurity profiling where unambiguous structural confirmation is paramount.

Medicinal Chemistry as a High-Lipophilicity Scaffold

In medicinal chemistry programs where high lipophilicity (XLogP3 = 6.4) [2] is a prerequisite for target engagement (e.g., crossing the blood-brain barrier or penetrating intracellular membranes), this compound serves as a structurally defined starting point for structure-activity relationship (SAR) exploration. The 5-chloro and terminal alkyne groups offer convenient synthetic handles for further diversification through cross-coupling reactions (e.g., Sonogashira coupling) or nucleophilic aromatic substitution, enabling the systematic exploration of a unique chemical space not accessible with less lipophilic pyrimidine cores.

Chemical Biology Tool for Studying Lipid Interactions

The pronounced lipophilic character, driven by the dual pentynyl chains and p-tolyl group, makes this compound a potential probe for investigating interactions with lipid bilayers, hydrophobic protein pockets, or cellular membranes. Its defined structure and high purity allow for controlled experiments to quantify the impact of molecular lipophilicity on cellular uptake, subcellular localization, and non-specific binding, providing a clear contrast to more polar pyrimidine analogs.

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